molecular formula C15H11NOS B3037062 2,5-diphenyl-1,3-thiazol-4(5H)-one CAS No. 42093-19-6

2,5-diphenyl-1,3-thiazol-4(5H)-one

Cat. No.: B3037062
CAS No.: 42093-19-6
M. Wt: 253.32 g/mol
InChI Key: MBCVXHJHHJKYPL-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) and Thiazolidinone Scaffolds in Chemical Synthesis

The thiazole and thiazolidinone cores are fundamental building blocks in the synthesis of a wide range of organic compounds. wikipedia.orgrsc.org Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a structural motif found in numerous natural products, most notably vitamin B1 (thiamine), and in various synthetic dyes and fungicides. wikipedia.orgsciencescholar.us Its aromaticity and the presence of heteroatoms confer specific reactivity, making it a valuable component in the design of novel molecules. wikipedia.org

Thiazolidinones, which are reduced forms of the thiazole ring, have garnered significant interest as versatile scaffolds in medicinal chemistry. nih.gov The thiazolidinone ring system is a core structure in a multitude of synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgnih.gov Researchers have extensively modified the thiazolidinone ring at its various positions (2, 3, and 5) to explore new derivatives with tailored properties. nih.gov The significance of these scaffolds is underscored by their widespread application as intermediates in the synthesis of complex molecules and their role as key pharmacophores in drug discovery.

Table 1: Reported Biological Activities of Thiazole and Thiazolidinone Derivatives

Biological ActivityHeterocycle FamilyReference(s)
AntimicrobialThiazole, Thiazolidinone sciencescholar.usnih.govscielo.br
AnticancerThiazole, Thiazolidinone nih.govresearchgate.net
Anti-inflammatoryThiazole, Thiazolidinone sciencescholar.usnih.gov
AntiviralThiazolidinone nih.gov
AntioxidantThiazolidinone nih.gov
AntidiabeticThiazolidinone nih.gov
Anti-HIVThiazoline rsc.org

Overview of Structural Classes within Thiazol-4(5H)-ones

The thiazol-4(5H)-one family of compounds can be categorized based on the nature and position of substituents on the heterocyclic ring. The core structure allows for functionalization at the C2, N3, and C5 positions, leading to a wide diversity of derivatives. nih.govscielo.br

A crucial structural aspect of this family is the potential for tautomerism. Compounds named as thiazol-4(5H)-ones (the keto form) can exist in equilibrium with their 4-hydroxy-1,3-thiazole tautomer (the enol form). Spectroscopic studies on related systems, such as 2-amino-4-thiazolinone, have shown that they often exist predominantly in the keto (amino/imino) form in both crystalline states and in various solvents. iucr.orgbohrium.com The specific equilibrium is influenced by the substitution pattern and the surrounding chemical environment.

The main structural classes are defined by the substituents at these key positions:

2-Substituted Thiazol-4(5H)-ones: The substituent at the C2 position significantly influences the electronic properties of the ring. Common substituents include aryl, alkyl, and amino groups.

5-Substituted Thiazol-4(5H)-ones: The C5 position is often a site for introducing diversity, frequently bearing alkylidene or arylidene groups, which are typically installed via Knoevenagel condensation reactions. nih.gov

2,5-Disubstituted Thiazol-4(5H)-ones: This is a large and important class where both the C2 and C5 positions are functionalized, allowing for fine-tuning of the molecule's properties.

N3-Substituted Thiazol-4(5H)-ones: The nitrogen atom at position 3 can also be substituted, which prevents tautomerization involving the ring nitrogen and further modifies the molecule's characteristics.

Table 2: Structural Classes of Thiazol-4(5H)-ones Based on Substitution

ClassGeneral StructureKey Features
2-SubstitutedSubstituent at C2Modulates electronic character of the imine/enamine group.
5-SubstitutedSubstituent at C5Often derived from condensation reactions at the active methylene (B1212753) group.
N3-SubstitutedSubstituent at N3Blocks N-H tautomerism; adds steric and electronic influence.
2,5-DisubstitutedSubstituents at C2 & C5Allows for extensive structural and functional diversity.

Position of 2,5-Diphenyl-1,3-thiazol-4(5H)-one within the Thiazol-4(5H)-one Family

The compound This compound belongs to the 2,5-disubstituted class, specifically the 2,5-diaryl subclass. Its structure is characterized by a phenyl group at the C2 position and another phenyl group at the C5 position of the thiazol-4(5H)-one core. The compound exists in tautomeric equilibrium with 2,5-diphenyl-1,3-thiazol-4-ol . nih.gov

This compound holds a significant position due to its close structural relationship with 2-phenyl-4-arylidene-5(4H)-oxazolones, commonly known as azlactones. Thiazolones are sulfur analogues of oxazolones (azlactones), and their synthesis often parallels the well-established methods for their oxygen-containing counterparts. nih.gov A common route to 4-arylidene-2-phenyl-5(4H)-thiazolones involves the treatment of the corresponding oxazolone (B7731731) with a sulfurizing agent like thioacetic acid. nih.govacs.org This places the synthesis of the this compound scaffold squarely within the context of classic heterocyclic chemistry, derived from readily accessible azlactone intermediates.

The reactivity of the 2,5-diphenyl-thiazolone system allows for further synthetic transformations. For instance, related 4-aryliden-5(4H)-thiazolones undergo ring-opening reactions and cycloadditions, demonstrating their utility as versatile synthetic intermediates. nih.govacs.org

Historical Development of Thiazol-4(5H)-one Chemistry

The history of thiazol-4(5H)-one chemistry is intrinsically linked to the development of synthetic methods for the broader classes of thiazoles and the analogous oxazolones (azlactones).

The first major milestone in thiazole synthesis was reported by Arthur Hantzsch in 1887. sciencescholar.ussynarchive.com The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form the thiazole ring. wikipedia.orgwisdomlib.org This reaction remains one of the most fundamental and versatile methods for constructing the thiazole core and laid the groundwork for the synthesis of many of its derivatives. youtube.com

Contemporaneously, another pivotal reaction in heterocyclic chemistry was being developed: the Erlenmeyer–Plöchl azlactone synthesis, named after Friedrich Gustav Carl Emil Erlenmeyer. wikipedia.orgwikipedia.org This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone (an oxazolone). wikipedia.org

The synthesis of thiazol-4(5H)-ones, particularly the 2-phenyl substituted variants, emerged as a logical extension of the Erlenmeyer-Plöchl synthesis. By recognizing the structural analogy between oxazolones and thiazolones, chemists developed methods to convert the former into the latter. The treatment of a pre-formed azlactone with a thioacid represents a key historical and practical link, effectively creating the sulfur analogue of the Erlenmeyer product. nih.govacs.org This approach allows the vast chemistry developed for azlactones to be leveraged for the synthesis of the corresponding thiazolone derivatives.

Table 3: Historical Milestones in the Development of Thiazole and Thiazol-4(5H)-one Chemistry

YearDevelopmentSignificanceReference(s)
1887Hantzsch Thiazole SynthesisFirst major, versatile synthesis of the thiazole ring from α-haloketones and thioamides. synarchive.comwisdomlib.org
1893Erlenmeyer-Plöchl Azlactone SynthesisEstablished a fundamental route to azlactones (oxazolones), the oxygen analogues of thiazolones. wikipedia.org
1909First Thiazoline SynthesisRichard Willstatter reported the synthesis of thiazolines by dialkylating thioamides. rsc.org
Mid-20th CenturyThiazolone from OxazoloneMethods developed for the conversion of azlactones to thiazolones using thioacids. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diphenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCVXHJHHJKYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Diphenyl 1,3 Thiazol 4 5h One and Analogous Structures

Classical Approaches to the Thiazol-4(5H)-one Core Synthesis

Traditional methods for constructing the thiazol-4(5H)-one ring system have been well-established for decades and continue to be utilized due to their reliability and simplicity.

A cornerstone in the synthesis of thiazol-4(5H)-ones is the cyclocondensation reaction between thioureas and α-haloketones. This method involves the reaction of a substituted thiourea (B124793) with an α-haloketone, typically in the presence of a base or with thermal promotion. For instance, refluxing substituted thioureas with ethyl α-bromoacetate in ethanol, followed by cyclization mediated by sodium acetate, yields the desired thiazol-4(5H)-one derivatives. The purification of the resulting products is often achieved through recrystallization from solvent mixtures like ethanol/water.

This approach has been employed in the synthesis of various 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. The reaction conditions can be tailored based on the specific substrates. For example, the synthesis of derivatives with unbranched alkyl groups at the C-5 position is carried out at room temperature in chloroform, while other derivatives may require a sodium methoxide (B1231860) medium at reflux. nih.gov

A series of novel 1,3-thiazole derivatives have also been prepared through the reaction of monothiocarbohydrazones with α-bromoketones in ethanol, resulting in moderate to good yields. yu.edu.jo

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur R. Hantzsch in 1887, is a fundamental and widely used method for the preparation of thiazole derivatives. synarchive.com The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com The mechanism typically begins with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

This method has been adapted for the synthesis of 2,5-disubstituted thiazol-4(5H)-ones. For example, a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes has been developed using silica-supported tungstosilisic acid as a reusable catalyst. mdpi.com This approach offers high yields and can be performed under conventional heating or ultrasonic irradiation. mdpi.com

Another adaptation involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) and various carbonyl compounds to produce thiazole and thiazolyl-pyrazole derivatives in excellent yields under neat reaction conditions. acgpubs.org This modified Hantzsch synthesis is environmentally benign as it avoids the use of volatile organic solvents. acgpubs.org A solvent-free synthesis of 2-aminothiazoles has also been achieved through the Hantzsch condensation of 2-bromoacetophenones with thiourea, proceeding to completion in seconds with good yields. organic-chemistry.org

The following table summarizes some examples of Hantzsch synthesis adaptations:

ReactantsCatalyst/ConditionsProductReference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSilica supported tungstosilisic acid, conventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives mdpi.com
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compoundsNeat reaction conditionsThiazole and thiazolyl-pyrazole derivatives acgpubs.org
2-bromoacetophenones, thioureaSolvent-free2-aminothiazoles organic-chemistry.org

Modern and Green Synthetic Strategies for Thiazol-4(5H)-ones

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This has led to the emergence of multi-component reactions and catalyst-free approaches for the synthesis of the thiazol-4(5H)-one scaffold.

Multi-component reactions (MCRs) offer a powerful tool for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of reaction steps, minimizing waste, and often allowing for the use of more environmentally benign solvents. researchgate.net

One-pot syntheses, a subset of MCRs, have been successfully applied to the synthesis of thiazol-4(5H)-ones and their analogs. These protocols involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediates, thereby saving time and resources. youtube.com

For instance, novel thiazole derivatives have been synthesized in a one-pot, three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor. nih.gov Another example is the one-pot synthesis of 1,3-thiazolidin-4-ones through the reaction of an aromatic amine, an aromatic aldehyde, and mercaptoacetic acid, catalyzed by Bi(SCH₂COOH)₃ under solvent-free conditions. nih.gov The yield of this reaction was found to increase with temperature. nih.gov

A clean and efficient multi-component strategy for the synthesis of trisubstituted thiazoles has been reported, involving the reaction of barbituric acid, acetophenone, and aryl thioamides in the presence of FeCl₃·6H₂O and O₂ (from air) in DMF. researchgate.net This one-pot reaction offers several advantages, including being environmentally friendly, cost-effective, and having a broad substrate scope with high yields. researchgate.net

The synthesis of lawsone-linked fully substituted 1,3-thiazoles has also been achieved via a one-pot multicomponent reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90 °C, affording the hybrid molecules in excellent yields and short reaction times. acs.org

The following table details some one-pot synthetic protocols for thiazole derivatives:

ReactantsCatalyst/SolventProductReference
2-(2-benzylidene hydrazinyl)-4-methylthiazole, other components-Thiazole derivatives nih.gov
Aromatic amine, aromatic aldehyde, mercaptoacetic acidBi(SCH₂COOH)₃, solvent-free1,3-Thiazolidin-4-ones nih.gov
Barbituric acid, acetophenone, aryl thioamidesFeCl₃·6H₂O, DMFTrisubstituted thiazoles researchgate.net
Arylglyoxals, lawsone, thiobenzamidesAcetic acidLawsone–1,3-thiazole hybrids acs.org

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. A catalyst-free, solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea has been reported to produce 2-aminothiazoles in good yields. organic-chemistry.org The reaction proceeds rapidly, often to completion within a few seconds, and the products are easily isolated. organic-chemistry.org This approach offers a simple, fast, and environmentally friendly alternative to traditional catalytic methods. organic-chemistry.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering significant advantages over traditional heating methods. nih.gov The primary benefits include dramatically reduced reaction times, increased product yields, and enhanced reproducibility. nih.gov This efficiency stems from the direct and uniform heating of the reaction mixture, a stark contrast to the often inefficient heat transfer of conventional methods. nih.gov

The application of microwave irradiation has been successfully employed in the synthesis of various thiazolidin-4-one analogues and other related heterocyclic systems. nih.govclockss.org For instance, the synthesis of 1,2,4-triazole (B32235) derivatives, which can take several hours using conventional refluxing, can be completed in as little as one minute under microwave conditions, with yields increasing from moderate to as high as 85%. rsc.org Similarly, another microwave-assisted protocol for different triazole derivatives saw reaction times drop to just five minutes with yields reaching 96%. rsc.org

In the context of thiazole-containing compounds, a one-pot synthesis of 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate saw a significant improvement in yield (from 30% to a much higher percentage) and a drastic reduction in reaction time (from 48 hours to a few minutes) when switching from conventional heating to microwave irradiation. clockss.org These examples underscore the potential of microwave-assisted routes to provide a rapid, efficient, and high-yield pathway to the 2,5-diphenyl-1,3-thiazol-4(5H)-one core and its analogues.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Compound Type Conventional Method Time Microwave Method Time Conventional Yield Microwave Yield Reference
1,3,5-Trisubstituted-1,2,4-triazole >4.0 hours 1 minute Moderate 85% rsc.org
3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one Not specified 5 minutes Not specified 96% rsc.org

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that pose environmental and health risks. These reactions, often facilitated by grinding or heating neat reactants, can lead to higher efficiency, easier purification, and reduced chemical waste.

One notable example is the solvent-free, one-pot synthesis of 5-arylidene-2-imino-thiazolidin-4-one derivatives, which highlights the feasibility of this approach for the thiazolone scaffold. nih.gov In a related methodology, the synthesis of 2-substituted benzothiazole (B30560) derivatives was achieved under solvent-free conditions using a deep eutectic solvent as a catalyst, demonstrating the synergy between different green chemistry principles. rsc.org This particular reaction was conducted via conventional heating, but it underscores the move away from traditional, often hazardous, solvents. rsc.org The elimination of solvents not only simplifies the reaction setup and workup but also aligns with the principles of sustainable chemistry by minimizing the environmental footprint of the synthetic process.

Utilization of Green Solvents and Deep Eutectic Solvents

The quest for environmentally benign reaction media has led to the exploration of green solvents, with deep eutectic solvents (DESs) emerging as a promising class. nih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.netyoutube.com Their attractive properties include low cost, low toxicity, biodegradability, low volatility, and high dissolution power for a wide range of compounds. researchgate.net

The utility of DESs has been demonstrated in the synthesis of 1,3-thiazolidin-4-one derivatives, where the DES acts as both an efficient catalyst and the reaction medium. researchgate.net This approach overcomes many limitations of previous methods, such as the need for toxic and expensive solvents, long reaction times, and low yields. researchgate.net A key advantage is the reusability of the DES, which can often be recycled for several consecutive runs without a significant loss of catalytic activity, further enhancing the economic and environmental viability of the synthesis. rsc.orgresearchgate.net For example, a choline chloride and zinc(II) chloride-based DES used for synthesizing other heterocycles was reused for over five cycles without a notable decrease in product yield. researchgate.net

Table 2: Examples of Deep Eutectic Solvents (DES) in Organic Synthesis

Hydrogen Bond Acceptor Hydrogen Bond Donor Application Key Advantages Reference
Choline Chloride Zinc(II) Chloride Synthesis of 1,3-Thiazolidin-4-ones Reusable (5+ cycles), efficient catalyst/medium, good to high yields researchgate.net
Choline Chloride Imidazole Synthesis of 2-substituted benzothiazoles Efficient catalyst, environmentally safe, allows for reduced reaction times rsc.org

On-Water Synthesis Techniques

Water is often considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. "On-water" synthesis refers to reactions where organic reactants are mixed in water, often forming a heterogeneous mixture. This technique can sometimes lead to unexpected rate accelerations and selectivities compared to reactions in organic solvents.

In the synthesis of thiazole derivatives, water has been explored as a reaction medium. For instance, in an attempt to synthesize lawsone–thiazole hybrids, the initial reaction was performed in water at room temperature. acs.org While this specific attempt did not yield the desired product and required a shift in strategy, it highlights the scientific community's interest in harnessing water as a solvent. acs.org The successful synthesis was later achieved under microwave irradiation, where a thick paste formed, and the addition of water precipitated the final product, indicating water's utility in the purification stage. acs.org The exploration of on-water techniques for synthesizing the this compound skeleton continues to be an area of interest for developing sustainable chemical processes.

Derivatization Strategies of the this compound Skeleton

The this compound scaffold serves as a versatile template for chemical modification. Derivatization can be targeted at several positions, including the exocyclic positions of the thiazolone ring and the peripheral phenyl substituents, to modulate the molecule's physicochemical and biological properties.

Functionalization at Exocyclic Positions

A key site for functionalization on the thiazolidin-4-one ring is the carbon at the 5-position. This position features an active methylene (B1212753) group that is readily deprotonated, creating a nucleophilic center. researchgate.net This reactivity allows for condensation reactions with various electrophiles, most commonly aromatic aldehydes. This reaction, known as the Knoevenagel condensation, yields 5-benzylidene derivatives, introducing a new point of structural diversity. researchgate.net

Further transformations can be performed on these derivatives. For example, the unsaturated carbonyl moiety in the 5-benzylidene products can react with nucleophiles like hydrazine (B178648) hydrate (B1144303) to form new heterocyclic rings, such as pyrazolines, fused or attached to the original thiazolone structure. researchgate.net Other exocyclic functional groups can also be introduced and modified. For example, if a carboxylate group is present on the scaffold, it can be converted into a wide array of other functionalities, including amides, hydrazides, nitriles, and hydroxamic acids, greatly expanding the chemical space accessible from a single precursor. nih.gov

Modifications of Phenyl Substituents

The two phenyl rings at the 2- and 5-positions of the thiazolone core offer extensive opportunities for modification. Introducing various substituents onto these aromatic rings is a common strategy to fine-tune the molecule's properties. This can be achieved either by starting with appropriately substituted precursors (e.g., substituted benzaldehydes or thiobenzamides) or through post-synthesis modification of the parent compound.

Studies on related thiazole and thiazolidinone structures demonstrate the wide range of substituents that can be incorporated. These include electron-donating groups like methoxy (B1213986) (-OCH3) and electron-withdrawing groups such as halogens (e.g., -Cl, -Br). nih.govmdpi.com For example, a series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-ones were synthesized with hydroxyl (-OH), methoxy (-OCH3), and bromo (-Br) groups on the phenyl rings. mdpi.com Similarly, the synthesis of other thiazole acetates involved placing various halogen substituents at the para-position of a phenyl ring. nih.gov These modifications can significantly influence the molecule's electronic properties, lipophilicity, and steric profile.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-Thiazolidin-4-one
2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazole
Thiazolo[3,2-a]pyrimidine
Ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetate
5-arylidene-2-imino-thiazolidin-4-one
Benzothiazole
Thiazolo[5,4-d]thiazole
Lawsone–1,3-thiazole hybrid
2,3-diphenylthiazolidin-4-one
5-benzylidene-2,3-diphenylthiazolidin-4-one
Pyrazoline
2,5-dimercapto-1,3,4-thiadiazole
1,2,4-Triazole
2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one
1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidine
Choline chloride
Zinc(II) chloride
Urea
Glycerol
L-proline
Ethylene Glycol

Annulation Reactions for Fused Thiazole Systems

Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful strategy for synthesizing fused thiazole systems. These reactions lead to novel heterocyclic compounds with extended π-systems and unique three-dimensional shapes, which are of significant interest in materials science and medicinal chemistry.

A notable example involves the synthesis of 2H-thiazolo[4,5-d] rsc.orgrsc.orgtriazole (ThTz), a previously unknown [5-5]-fused heteroaromatic system. rsc.orgrsc.org The synthetic approach begins with the N-alkylation of a dibromotriazole, followed by amination and subsequent annulation with a carbon disulfide equivalent to form the thione intermediate. rsc.org The final steps involve S-methylation and oxidation to yield the desired sulfonylated ThTz product, a versatile building block. rsc.org This synthetic route is scalable, enabling the production of the fused system in gram quantities. rsc.orgrsc.org The resulting sulfone group on the thiazole ring acts as a reactive handle, allowing for a variety of subsequent transformations such as SNAr reactions, metal-catalyzed couplings, and radical alkylations. rsc.orgrsc.org

Another green chemistry approach describes the annulation of an s-triazine ring onto a thiazole core. rsc.org This is achieved through a one-pot, three-component reaction of thiazole Schiff bases, ammonium (B1175870) acetate, and aromatic aldehydes under solvent-free microwave irradiation. rsc.org This method is noted for its efficiency and diastereoselectivity in producing thiazolo-s-triazines. rsc.org

The following table summarizes a selection of annulation reactions for creating fused thiazole systems.

Starting Material(s)Reagents/ConditionsFused SystemKey Features
Bromoaminotriazole derivative1. CS₂ equivalent; 2. S-methylation; 3. mCPBA oxidation2H-thiazolo[4,5-d] rsc.orgrsc.orgtriazoleScalable synthesis; sulfone group allows for further functionalization. rsc.orgrsc.org
Thiazole Schiff bases, Aromatic aldehydesAmmonium acetate, Microwave irradiation (solvent-free)Thiazolo-s-triazineGreen protocol; efficient and diastereoselective three-component reaction. rsc.org
Propargyl alcohols, ThioamidesCa(OTf)₂/Bu₄NPF₆, Toluene, 120 °CSubstituted ThiazolesTime-dependent formation of kinetic vs. thermodynamic products; chemo- and stereoselective. acs.org

Incorporation into Hybrid Molecular Architectures

The 1,3-thiazole nucleus is a valuable scaffold for constructing hybrid molecules, where it is combined with other bioactive pharmacophores to create compounds with potentially novel or enhanced properties. Multicomponent reactions (MCRs) are a particularly efficient tool for this purpose, allowing for the formation of complex molecules in a single step.

One such strategy involves a green and efficient room-temperature MCR for synthesizing novel pyrazole-linked thiazoles. acs.org This reaction proceeds via a one-pot C–C, C–N, and C–S bond-forming process from aryl glyoxals, aryl thioamides, and pyrazolones. acs.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating reaction medium is crucial for the success of this transformation, which avoids harsh conditions and metal catalysts. acs.org

The synthesis of triazolo-pyrimidine systems, such as 5,7-diphenyl- rsc.orgacs.orgtriazolo[1,5-a]pyrimidine, represents another facet of hybrid molecular design. researchgate.net These structures can be assembled via a one-pot, three-component coupling reaction catalyzed by ferric chloride, demonstrating an eco-friendly and practical approach. researchgate.net The versatility of these methods allows for the creation of diverse libraries of hybrid molecules for screening in various applications.

The table below details examples of incorporating thiazole moieties into hybrid molecular architectures.

Thiazole Precursor(s)Coupling PartnersReagents/ConditionsHybrid ArchitectureKey Features
Aryl thioamide, Aryl glyoxalPyrazolones1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Room TemperaturePyrazole-linked ThiazoleGreen, multicomponent reaction; avoids metal catalysts and harsh conditions. acs.org
Aldehydes, Alkynes3-AminotriazoleFerric chloride (FeCl₃) rsc.orgacs.orgTriazolo[1,5-a]pyrimidineEco-friendly, one-pot, three-component reaction with good to excellent yields. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 2,5 Diphenyl 1,3 Thiazol 4 5h One

General Reactivity Patterns of Thiazol-4(5H)-ones

Thiazol-4(5H)-ones are a class of heterocyclic compounds that exhibit a range of reactivity patterns, making them versatile scaffolds in organic synthesis and medicinal chemistry. Their reactivity is governed by the interplay of the various functional groups within the heterocyclic ring, including the amide, thioether, and ketone moieties.

Electrophilic and Nucleophilic Substitution Reactions

The thiazole (B1198619) ring, in general, is susceptible to both electrophilic and nucleophilic attacks, with the specific site of reaction depending on the substituents present on the ring. pharmaguideline.com In the context of thiazol-4(5H)-ones, the phenyl rings at the 2 and 5 positions are the primary sites for electrophilic substitution reactions. Halogenation, for instance, can be achieved using reagents like bromine or chlorine gas. While some thiazole systems are considered electron-deficient and inert towards electrophiles, udayton.edu the presence of activating groups can facilitate these reactions. For instance, electron-donating substituents at the C2 position can promote electrophilic attack at the C5 position. pharmaguideline.com

Nucleophilic substitution reactions are also a key feature of thiazole chemistry. The C2 position of the thiazole ring is particularly electron-deficient and thus prone to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Halogen atoms attached to the thiazole ring at the C2, C4, or C5 positions can be displaced by strong nucleophiles. pharmaguideline.com In the case of 2,5-diphenyl-1,3-thiazol-4(5H)-one, the carbonyl group at the C4 position is a primary site for nucleophilic attack. For example, treatment with a base like sodium alkoxide in alcohol can lead to a ring-opening reaction initiated by the nucleophilic attack of the alkoxide at the carbonyl carbon. acs.org

Reaction TypeReagent/ConditionsProduct(s)
Electrophilic Substitution
HalogenationBromine or Chlorine gasHalogenated derivatives at the phenyl rings
Nucleophilic Substitution
Ring OpeningNaOR/ROHDihydrothiazoles via ring opening and subsequent intramolecular S-attack acs.orgnih.gov
Michael AdditionBenzofuran-derived azadienesChiral benzofuran (B130515) derivatives acs.org

Cycloaddition Reactions

Thiazol-4(5H)-ones, particularly their 5-ylidene derivatives, can participate in cycloaddition reactions. The exocyclic C=C double bond in these compounds can undergo [2+2] photocycloaddition reactions. nih.gov For instance, irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light promotes the formation of dispirocyclobutanes with high stereoselectivity. acs.orgnih.gov These cyclobutane (B1203170) products are valuable synthetic intermediates due to their ring strain. nih.gov

Furthermore, thiazol-4(5H)-one derivatives can act as heterodienes in [4+2] cycloaddition reactions (Diels-Alder reactions). ump.edu.pl For example, 5-ylidene-4-thiazolidinones can react with dienophiles like maleinamides and 2-norbornene to yield fused heterocyclic systems. ump.edu.pl The regioselectivity of these reactions can sometimes be influenced by the reaction conditions and the nature of the dienophile. ump.edu.pl

Reaction TypeReactantConditionsProduct
[2+2] Photocycloaddition(Z)-2-phenyl-4-aryliden-5(4H)-thiazolonesBlue light (465 nm), CH2Cl2Dispirocyclobutanes acs.orgnih.gov
[4+2] Cycloaddition5-ylidene-4-thiazolidinones with maleinamidesRoom temperature, triethylamine (B128534) catalystTricyclic heterosystems ump.edu.pl

Oxidation and Reduction Pathways

The thiazol-4(5H)-one ring system can undergo both oxidation and reduction reactions. The hydroxyl group of the tautomeric form, 2,5-diphenyl-1,3-thiazol-4-ol, can be oxidized to the corresponding ketone, 2,5-diphenyl-1,3-thiazol-4-one, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions.

Reduction of the thiazol-4(5H)-one ring can lead to the formation of thiazolidine (B150603) derivatives. For instance, catalytic hydrogenation using palladium on carbon can reduce the double bond and the carbonyl group. The thiazole ring itself shows good stability towards reduction by platinum catalytic hydrogenation and metal reductions in hydrochloric acid. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com

Reaction TypeReagent/ConditionsProduct
OxidationPotassium permanganate or chromium trioxide in acidic conditions2,5-diphenyl-1,3-thiazol-4-one
ReductionCatalytic hydrogenation (Palladium on carbon)2,5-diphenylthiazolidine

Tautomerism and Isomerism in Thiazol-4(5H)-one Systems

Tautomerism and isomerism are important considerations in the study of thiazol-4(5H)-ones, influencing their structure, stability, and reactivity.

Amino-Imino Tautomeric Equilibrium

In thiazol-4(5H)-one systems containing an amino group at the 2-position, amino-imino tautomerism is a significant phenomenon. researchgate.net This involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen. The equilibrium between the 2-amino-thiazol-4(5H)-one and the 2-imino-thiazolidin-4-one tautomers can be influenced by factors such as the solvent and the electronic nature of the substituents. researchgate.netrsc.org Spectral analysis, including 1H and 13C NMR, is often used to study this tautomeric equilibrium. researchgate.net In many cases, the amino tautomer is found to be the more stable form in the solid state, as confirmed by X-ray crystallography. researchgate.net However, the presence of both tautomers in solution can lead to complex spectral patterns. researchgate.net

Mechanistic Insights into Specific Transformations

The understanding of reaction mechanisms is crucial for the development of new synthetic methods and the optimization of existing ones. For this compound and related 5H-thiazol-4-ones, significant research has focused on elucidating the pathways of various transformations, particularly in the realm of asymmetric catalysis.

Phosphine-Catalyzed Asymmetric Reactions of 5H-Thiazol-4-ones

Phosphine (B1218219) catalysis has emerged as a powerful tool for a variety of organic transformations. nih.gov In the context of 5H-thiazol-4-ones, chiral phosphines have been successfully employed to achieve highly enantioselective reactions. These reactions often proceed through the initial nucleophilic addition of the phosphine to an electrophile, generating a reactive zwitterionic intermediate. nih.gov

A notable example is the phosphine-catalyzed asymmetric γ-addition of 5H-thiazol-4-ones to allenoates. researchgate.netnih.gov This reaction allows for the construction of tertiary thioethers and alcohols with high levels of enantioselectivity. The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the nucleophilic attack of the phosphine catalyst on the allenoate. researchgate.net This is followed by a proton transfer and subsequent addition of the enolate of the 5H-thiazol-4-one. The final step involves the elimination of the phosphine catalyst to yield the desired product. nih.gov The success of this reaction is highly dependent on the structure of the phosphine catalyst, with amino-acid derived bifunctional phosphines proving to be particularly effective. nih.gov

Table 1: Selected Phosphine Catalysts for Asymmetric γ-Addition of 5H-Thiazol-4-ones This is an interactive table, you can sort and filter the data.

Catalyst Type Chiral Moiety Key Feature Resulting Product Enantiomeric Excess (ee)
Dipeptide Phosphine L-Valine & L-Threonine Bifunctional Tertiary Thioethers & Alcohols Up to 99%
Sulfonamide-Phosphine Amino Acid Derived Hydrogen Bond Donor Tertiary Thioethers & Alcohols High
Spirophosphine Spirocyclic Backbone Steric Hindrance Cycloadducts Moderate to Excellent

Role of Hydrogen Bonding Interactions in Reaction Mechanisms

Hydrogen bonding plays a critical role in directing the stereochemical outcome of many asymmetric reactions involving 5H-thiazol-4-ones. In phosphine-catalyzed reactions, bifunctional catalysts containing hydrogen-bond donating groups, such as amides or sulfonamides, are often employed. nih.govnih.gov These groups can interact with the thiazolone enolate, influencing its orientation during the nucleophilic attack and thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov

DFT calculations have provided valuable insights into these interactions, suggesting that a hydrogen bond between the N-H of a sulfonamide group on the phosphine catalyst and the carbonyl oxygen of the thiazolone enolate is crucial for high asymmetric induction. nih.gov This interaction helps to stabilize the transition state leading to the major enantiomer. Similarly, in conjugate additions of 5H-thiazol-4-ones to nitroolefins catalyzed by bifunctional ureidopeptide-based Brønsted bases, hydrogen bonding is believed to be a key element in the activation of the reactants and the control of stereoselectivity. ehu.es The strategic placement of hydrogen-bond donors and acceptors within the catalyst structure is therefore a key design principle for achieving high enantioselectivity in these transformations.

Chemoselectivity and Regioselectivity in Thiazol-4(5H)-one Transformations

Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the preferential formation of one constitutional isomer over others, are fundamental challenges in the synthesis of complex molecules from polyfunctionalized starting materials like this compound.

The transformations of 1,2,4-triketone analogs, which share structural similarities with the reactive intermediates of some thiazolone reactions, highlight the factors that can influence chemo- and regioselectivity. The course of the reaction can be directed by the nature of the substituents on the triketone and the reaction conditions, such as temperature and the presence of an acid or base. semanticscholar.org For instance, in reactions with hydrazines, the initial nucleophilic attack can be switched between different carbonyl groups, leading to the formation of either pyrazoles or pyridazinones. semanticscholar.org

In the context of 5H-thiazol-4-ones, these principles are equally important. For example, in the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes, the chemoselectivity between a conjugate addition-protonation pathway and the desired [4+2] cycloaddition is a critical issue. nih.gov The use of a dipeptide-based multifunctional Brønsted base catalyst was found to favor the [4+2] annulation by activating the imine group of the 5H-thiazol-4-one, thus steering the reaction away from the simple conjugate addition pathway. nih.gov This demonstrates how catalyst design can be used to overcome inherent chemoselectivity preferences.

Regioselectivity is also a key consideration, for example, in the synthesis of 1,3-thiazines from 4-oxothiazolidine derivatives. The regioselective outcome of these transformations was found to be influenced by intramolecular non-bonded sulfur-oxygen interactions. researchgate.net While not directly involving this compound, these studies provide valuable precedents for understanding and controlling the regioselectivity in related systems.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For thiazolidinone derivatives, NMR is essential for confirming the substitution pattern and identifying the specific tautomeric form present. nih.gov

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of 2,5-diphenyl-1,3-thiazol-4(5H)-one, the spectrum is expected to show distinct signals for the protons on the phenyl rings and a key signal for the proton at the C5 position of the thiazolidinone ring.

Analysis of related thiazole (B1198619) derivatives illustrates the utility of this technique. For example, the ¹H NMR spectrum of a pyrazolyl-thiazole derivative clearly distinguished between the thiazole C5 proton and other aromatic signals. nih.gov Similarly, studies on various substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines used the characteristic signals to confirm the formation of the desired heterocyclic structures. nih.gov For this compound, the aromatic protons would typically appear as a complex multiplet in the range of 7.2-8.0 ppm, while the lone proton at the C5 position would likely appear as a singlet at a higher field.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity
C5-H 5.5 - 6.0 Singlet (s)
Aromatic H s 7.2 - 8.0 Multiplet (m)
NH 8.5 - 9.5 Broad Singlet (br s)

Note: Data are estimated based on typical values for similar structural motifs.

¹³C NMR spectroscopy is complementary to ¹H NMR and provides data for all carbon atoms in the structure, including quaternary carbons that lack attached protons. For this compound, the most diagnostic signals are those of the carbonyl carbon (C4), the imine carbon (C2), and the chiral carbon (C5).

Spectroscopic studies of related 1,3-thiaza-4-one heterocycles have shown that the chemical shift of the C4 carbonyl carbon is a significant distinguishing feature. ccsenet.orgsemanticscholar.org In various synthesized heterocyclic systems containing thiazole or thiadiazole rings, the carbon signals were crucial for confirming the cyclization and final structure. nih.govresearchgate.net For this compound, the carbonyl carbon is expected to resonate around 170 ppm, with the C2 and C5 carbons appearing at distinct positions, separate from the cluster of aromatic carbon signals.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ ppm)
C 4 (C=O) ~170
C 2 (N=C-S) ~165
Aromatic C s 125 - 140
C 5 ~60

Note: Data are estimated based on typical values for similar structural motifs. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

LC-MS/MS combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence of a target compound. nih.gov An LC-MS analysis of this compound would show a parent ion peak corresponding to its molecular weight.

In the MS/MS stage, this parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule, confirming the connectivity of the phenyl rings and the thiazolidinone core.

Table 3: Plausible MS/MS Fragmentation of this compound

Ion m/z (Mass/Charge) Description
[M+H]⁺ 254.1 Protonated Molecular Ion
[M+H-CO]⁺ 226.1 Loss of Carbon Monoxide
[C₆H₅CS]⁺ 121.0 Thiobenzoyl Cation
[C₆H₅CO]⁺ 105.0 Benzoyl Cation
[C₆H₅]⁺ 77.1 Phenyl Cation

Note: Fragmentation data is predictive, based on common fragmentation pathways for related structures.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₁₅H₁₁NOS, HRMS is used to confirm this composition definitively.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₁NOS
Exact Mass (Calculated) 253.0561
Monoisotopic Mass 253.0561 Da

Source: PubChem. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum provides clear evidence for its key structural features. The most diagnostic absorption is the strong band corresponding to the stretching of the C4 carbonyl group (C=O), typically found in the region of 1680-1710 cm⁻¹. Other important bands include the C=N stretching of the thiazole ring, and various C-H and C=C stretching and bending vibrations from the two phenyl rings. Studies on analogous 1,3-thiaza-4-one heterocycles confirm that the IR absorbance of the C4 carbonyl is a critical signal for characterization. ccsenet.orgsemanticscholar.org The vibrational modes of phenyl groups, such as ring puckering and C-H bending, are also readily identified. jkps.or.kr

Table 5: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch 3100 - 3300 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
C=O Stretch (Amide I) 1680 - 1710 Strong
C=N Stretch 1590 - 1620 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Variable

Note: Frequencies are based on typical values for the specified functional groups.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Photophysical properties, which describe the interaction of a substance with light, are investigated using electronic absorption (UV-Visible) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation.

UV-Visible spectroscopy is a key technique used to study the electronic absorption properties of conjugated systems like this compound. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's electronic structure.

For related heterocyclic systems, such as 2,5-diphenyl-thiazolo[5,4-d]thiazole, the lowest electronic transition is characterized as a π–π* transition. researchgate.net The absorption spectrum is often a mirror image of the fluorescence emission spectrum, which suggests that significant geometric distortion does not occur when the molecule is excited. researchgate.net Studies on similar thiazole derivatives often utilize solvents with varying polarities to observe any solvatochromic effects, where the absorption maxima shift in response to the solvent's properties. researchgate.net

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. This emission occurs as the molecule relaxes from an excited electronic state back to its ground state. The fluorescence spectrum is characteristic of the compound and provides information on its electronic structure and environment.

For the related compound 2,5-diphenyl-thiazolo[5,4-d]thiazole, fluorescence emission spectra are recorded to determine properties like the Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. researchgate.net In some cases, the formation of excimers (excited-state dimers) can be detected in concentrated solutions, although this was not observed for 2,5-diphenyl-thiazolo[5,4-d]thiazole. researchgate.net The study of substituted thiazole derivatives demonstrates that functional groups can significantly tune the fluorescence properties, including efficiency and solvatochromism.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

For small organic molecules like this compound, single-crystal X-ray diffraction (SC-XRD) is the standard method. The process involves growing a suitable single crystal, often by slow evaporation from a solvent, and exposing it to an X-ray beam. nih.gov The diffraction pattern is then analyzed to build a model of the crystal structure. Although the specific crystal structure for this compound is not detailed in the available literature, studies on closely related compounds, such as rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione and other thiazole derivatives, have been successfully determined using this method. nih.govnih.govcardiff.ac.ukresearchgate.net These analyses reveal details about ring conformation, puckering, and the dihedral angles between different ring systems within the molecules. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. mt.com This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental "found" values are compared against the "calculated" theoretical values based on the compound's molecular formula.

For this compound, with the molecular formula C₁₅H₁₁NOS, the theoretical elemental composition can be calculated. This analytical method is a standard procedure in the characterization of new heterocyclic compounds, including various thiazole and thiadiazole derivatives, to confirm that the synthesized product matches the expected formula. nih.govcbijournal.comresearchgate.net

Table 1: Calculated Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) Count Total Mass (g/mol) Mass Percent (%)
Carbon C 12.011 15 180.165 71.11
Hydrogen H 1.008 11 11.088 4.38
Nitrogen N 14.007 1 14.007 5.53
Oxygen O 15.999 1 15.999 6.32
Sulfur S 32.06 1 32.06 12.66
Total 253.319 100.00

Theoretical and Computational Chemistry Studies of 2,5 Diphenyl 1,3 Thiazol 4 5h One

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the behavior of matter at the molecular scale. QM calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Electronic Structure Elucidation (HOMO-LUMO analysis, Energy Bandgaps)

The electronic structure of a molecule is pivotal to its reactivity and optical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and lower stability.

In a study on a related thiazole (B1198619) derivative, 2-[2,4-bis(phenylamino)thiazol-5oyl]benzothiazole, the HOMO-LUMO gap was investigated to understand charge transfer within the molecule. For many organic molecules, the HOMO is often localized on electron-rich portions, while the LUMO is on electron-poor regions. The computed HOMO-LUMO energy can indicate that charge exchange takes place within the molecule. researchgate.netnih.gov A small HOMO-LUMO energy gap often suggests that the molecule is chemically reactive. nih.gov

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Heterocyclic Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide DFT/B3LYP/6-31G** -6.21 -2.45 3.76

This data is for a different compound and is presented for illustrative purposes. nih.gov

Prediction of Molecular Geometry and Conformational Analysis

Quantum mechanical calculations can accurately predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles. For a molecule with flexible components like the phenyl rings in 2,5-diphenyl-1,3-thiazol-4(5H)-one, conformational analysis is essential to identify the most stable conformers and the energy barriers between them.

For instance, in a study of 3,5-diphenyl-1,2,4-triazin-6(1H)-one, a DFT study predicted a completely planar conformation for the isolated molecule, whereas the crystal structure showed some deviation from planarity. nih.gov In another example, conformational analysis of n,n'-(alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s revealed a tendency for the formation of π-π interactions between the phenyl rings. sciforum.net

Simulation of Spectroscopic Profiles

QM methods can simulate various types of spectra, including infrared (IR), Raman, and UV-Vis. By calculating the vibrational frequencies and electronic transition energies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of spectral bands to specific molecular motions or electronic excitations, providing a deeper understanding of the molecule's structure and bonding.

For example, in the study of 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, calculated vibrational frequencies using HF and DFT methods were used to assign the experimental Raman and IR spectra. researchgate.net The optimized geometry is used to calculate harmonic vibrational wave numbers. nih.gov

Charge Density Distribution Analysis

The distribution of electron density within a molecule reveals important information about its chemical nature, including the polarity of bonds and the reactivity of different sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide a way to assign partial charges to each atom in the molecule. These calculated charges can help in understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The NBO analysis can also provide insights into charge delocalization and hyperconjugative interactions. researchgate.net

Analysis of Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular assembly and crystal packing of molecules. Computational methods can be used to identify, visualize, and quantify these weak interactions. The analysis of the Hirshfeld surface is a powerful tool for exploring intermolecular contacts in a crystal. rsc.org In a study of two triazolo-thiadiazole derivatives, intermolecular C–H···N, C–H···Cl, C–H···π, and π···π stacking interactions were identified as critical for the crystal packing. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become particularly popular for its balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. DFT methods are widely used for a variety of applications, including those mentioned in the previous sections.

DFT calculations have been successfully applied to study the electronic and structural properties of numerous heterocyclic compounds. For example, in the investigation of 3,5-diphenyl-1,2,4-triazin-6(1H)-one, DFT was used to predict its planar conformation. nih.gov Similarly, DFT has been employed to study the electronic structure of porphyrazine complexes and to calculate the HOMO-LUMO energies and simulate the IR spectra of a substituted pyrazolo-pyrimidine derivative. nih.govnih.gov These examples highlight the versatility and power of DFT in providing detailed insights into the chemical and physical properties of complex organic molecules.

Vibrational Analysis and Potential Energy Distributions (PED)

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a cornerstone for the structural characterization of molecules. While a specific vibrational analysis for this compound is not extensively documented in publicly available literature, the methodology is well-established. Density Functional Theory (DFT) is a commonly employed method for calculating the vibrational frequencies of organic molecules. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide a good correlation between theoretical and experimental vibrational spectra. researchgate.net

The assignment of calculated vibrational frequencies to specific modes of vibration is achieved through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration. This allows for a detailed understanding of the molecular motions associated with each peak in the infrared (IR) and Raman spectra.

For a molecule like this compound, the vibrational spectrum would be characterized by contributions from the thiazolone core and the two phenyl rings. Key vibrational modes would include:

C=O stretching: A strong absorption band characteristic of the ketone group in the thiazolone ring.

C=N stretching: Associated with the imine functionality within the heterocyclic ring.

C-S stretching: Vibrations involving the sulfur atom in the thiazole ring.

Aromatic C-H stretching: From the two phenyl groups.

Aromatic C=C stretching: Corresponding to the skeletal vibrations of the phenyl rings.

Ring vibrations: Involving the thiazolone ring itself.

A hypothetical PED analysis would allow for the precise assignment of these and other, more complex coupled vibrations.

Calculation of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These descriptors offer insights into the global and local reactive behavior of this compound.

Global Reactivity Descriptors are calculated for the molecule as a whole and include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal amount of electrons from its surroundings.

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the condensed Fukui functions for each atom in this compound, one could predict which atoms are most susceptible to attack. For instance, the carbonyl carbon would likely be a primary site for nucleophilic attack, while the nitrogen and sulfur atoms could also exhibit reactive behavior.

A representative table of calculated global reactivity descriptors for a related thiazole derivative is presented below to illustrate the concept.

ParameterValue (in eV)
EHOMO-6.5
ELUMO-2.1
Energy Gap (ΔE)4.4
Electronegativity (χ)4.3
Hardness (η)2.2
Softness (S)0.45
Electrophilicity Index (ω)4.21

Note: The values in this table are hypothetical and for illustrative purposes for a generic thiazole derivative, as specific data for this compound is not available.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the reaction rate.

For this compound, computational studies could be employed to investigate various reactions, such as:

Tautomerization: The equilibrium between the keto form (this compound) and its enol tautomer (2,5-diphenyl-1,3-thiazol-4-ol). Computational methods can determine the relative stabilities of these tautomers and the energy barrier for their interconversion.

Reactions at the carbonyl group: Modeling the addition of nucleophiles to the carbonyl carbon to understand the mechanism of reactions such as condensation or reduction.

Ring-opening reactions: Investigating the conditions and pathways for the cleavage of the thiazolone ring.

By calculating the geometries and energies of the transition states for these and other potential reactions, a deeper understanding of the chemical behavior of this compound can be achieved.

Molecular Dynamics Simulations

While static quantum chemical calculations provide valuable information about the equilibrium structures and energetics of a molecule, Molecular Dynamics (MD) simulations offer a means to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations could be used to:

Explore conformational flexibility: The two phenyl rings can rotate relative to the thiazolone core. MD simulations can reveal the preferred conformations and the dynamics of their interconversion.

Study solvent effects: By simulating the molecule in a box of solvent molecules (e.g., water), one can investigate how the solvent influences the structure and dynamics of the solute.

Investigate interactions with other molecules: MD simulations are widely used to study the binding of a ligand to a biological macromolecule, such as a protein. researchgate.net If this compound were to be investigated as a potential drug candidate, MD simulations would be crucial for understanding its binding mode and affinity to its target.

Recent studies on other thiazole derivatives have utilized MD simulations to investigate their stability within the active sites of proteins, providing insights into their potential as inhibitors. researchgate.net

Advanced Applications in Chemical Sciences

Role as Versatile Synthetic Intermediates in Organic Synthesis

The 2,5-diphenyl-1,3-thiazol-4(5H)-one core is a potent building block in organic synthesis, primarily due to the reactivity of the thiazolidinone ring system. This allows chemists to construct more elaborate molecular architectures, including complex heterocyclic systems and molecules bearing multiple functional groups.

The thiazol-4(5H)-one moiety serves as a foundational template for the synthesis of a variety of fused and linked heterocyclic structures. The reactivity at different positions on the ring allows for condensation and cyclization reactions to build larger, more complex systems. For instance, 4-thiazolidinone (B1220212) derivatives are known to react with dicarbonyl compounds to form new, unfused heterocycles that contain two thiazolidinone fragments. nih.gov

Furthermore, reactions can be directed to form fused bicyclic or polycyclic systems. Highly reactive derivatives, such as those with a 4-thioxo group, can condense with ketones to yield thiopyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netthiazoles. nih.gov This type of transformation highlights the capability of the thiazolidinone core to act as a precursor for novel heterocyclic frameworks. The development of synthetic methods to create new triazolo-fused systems, such as Current time information in Bangalore, IN.acs.orgtriazolo[1,5-b] nih.govCurrent time information in Bangalore, IN.acs.orgtetrazines and 1,2,4-triazolo[5′,1′:2,3] Current time information in Bangalore, IN.researchgate.netthiazino[6,5-b]indol-10(5H)-ones, further illustrates the strategic importance of heterocyclic building blocks in accessing unique chemical matter. beilstein-journals.orgscholarsportal.info

The table below summarizes representative transformations where thiazolidinone-type structures are used as precursors for more complex heterocycles.

Starting Material TypeReagentResulting Heterocyclic SystemReference
4-ThiazolidinoneDicarbonyl CompoundsUnfused bis-thiazolidinones nih.gov
4-Thioxo-thiazolidinoneKetonesThiopyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netthiazoles nih.gov
Substituted TetrazinesOxidizing Agents Current time information in Bangalore, IN.acs.orgTriazolo[1,5-b] nih.govCurrent time information in Bangalore, IN.acs.orgtetrazines beilstein-journals.org
2-Chloro-1H-indole-3-carbaldehydesAminotriazolethiols1,2,4-Triazolo[5′,1′:2,3] Current time information in Bangalore, IN.researchgate.netthiazino[6,5-b]indol-10(5H)-ones scholarsportal.info

Beyond forming new ring systems, this compound is an excellent starting point for creating polyfunctional analogs—molecules decorated with multiple, distinct functional groups. These groups can be strategically introduced to fine-tune the molecule's properties for various applications. Thiazolidinone derivatives are considered effective building blocks for synthesizing such polyfunctional compounds. nih.gov

A key strategy involves multicomponent reactions where the thiazole (B1198619) ring is constructed while simultaneously introducing other functional moieties. For example, a one-pot reaction between arylglyoxals, the natural product lawsone, and thiobenzamides produces complex lawsone–1,3-thiazole hybrids. acs.org When halogenated reactants are used, the resulting dihalogenated thiazole products become valuable candidates for further chemical modifications through late-stage functionalization, opening pathways to new derivatives. acs.org This approach demonstrates how the core thiazole structure serves as a scaffold to which diverse and reactive functional groups can be appended, creating a library of complex analogs from simple precursors.

Applications in Materials Science

The inherent electronic properties and structural stability of the thiazole ring have drawn interest towards its use in materials science. While research into this compound for these specific applications is an emerging field, the performance of closely related chemical structures provides strong evidence of its potential.

Thiazole-based compounds are actively researched for their utility in advanced electronic and optoelectronic devices. researchgate.net The potential is particularly evident in the performance of related diphenyl-substituted heterocycles. For instance, 2,5-diphenyl-1,3,4-oxadiazole (B188118) is recognized as an excellent charge transport material and is used as an electron-injection material in Organic Light Emitting Diodes (OLEDs) to enhance device efficiency. researchgate.net

Furthermore, fused thiazole systems, such as 2,5-diphenyl-thiazolo[5,4-d]thiazole, exhibit attractive properties for electronics and are used as electroluminescent materials. researchgate.net The strong fluorescence and charge-transport capabilities of these related compounds suggest that the 2,5-diphenyl-1,3-thiazole unit is a promising motif for designing new materials for OLEDs and other optoelectronic applications. researchgate.netresearchgate.net

The table below outlines the functions of related heterocyclic compounds in optoelectronic devices.

CompoundHeterocyclic CoreApplicationFunctionReference
2,5-diphenyl-1,3,4-oxadiazole1,3,4-OxadiazoleOLEDsElectron-transport & injection material researchgate.net
Thiazolo[5,4-d]thiazolesThiazolo[5,4-d]thiazoleElectronics, OptoelectronicsElectroluminescent material researchgate.net

The application of this compound in the field of liquid crystal materials is not yet extensively documented in scientific literature. However, the rigid, aromatic nature of the diphenyl-thiazole core is a characteristic feature of many liquid crystalline compounds. The ability to introduce various substituents at different positions on the phenyl rings and the thiazole core could allow for the systematic tuning of molecular shape and intermolecular interactions, which are critical parameters for designing liquid crystal phases.

The synthesis of polyfunctional analogs from thiazole-based building blocks opens a direct path to polymer science. acs.org Dihalogenated lawsone–1,3-thiazole hybrids, for example, are noted as interesting candidates for polymer chemists. acs.org These halogenated sites can serve as reactive handles for polymerization reactions, such as cross-coupling, allowing the thiazole unit to be incorporated into the backbone or as a pendant group on a polymer chain. The integration of the rigid and electronically active thiazole moiety into polymer structures could lead to new materials with tailored thermal, mechanical, and photophysical properties.

Fluorescent Probes and Dyes

There is no available scientific literature detailing the application of this compound as a fluorescent probe or dye. For a compound to function as a fluorescent probe, it typically needs to exhibit significant changes in its fluorescence properties (e.g., intensity, wavelength, lifetime) in response to specific analytes or environmental changes. The synthesis and photophysical characterization of this compound with a focus on its potential as a fluorescent sensor have not been reported in the searched literature.

Catalytic Applications in Organic Transformations

Organocatalysis Utilizing Thiazol-4(5H)-one Derivatives

The use of this compound or its direct derivatives as organocatalysts in organic transformations is not described in the available scientific literature. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While various heterocyclic compounds have been successfully employed as organocatalysts, specific studies detailing the catalytic activity of this particular thiazol-4(5H)-one scaffold are absent from the search results.

Role in Supported Catalysis

There is no information available regarding the use of this compound in supported catalysis. This application would typically involve immobilizing the compound onto a solid support material (e.g., silica, polymers) to create a heterogeneous catalyst. Such catalysts offer advantages in terms of separation and reusability. However, research on the development and application of supported catalysts based on this compound has not been found.

Future Research Perspectives in the Chemistry of 2,5 Diphenyl 1,3 Thiazol 4 5h One

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2,5-diphenyl-1,3-thiazol-4(5H)-one and related structures will likely focus on efficiency, safety, and environmental sustainability. While traditional methods exist, new strategies are needed to address the limitations of using odorous and toxic reagents like thiols. rsc.org

Key future research directions include:

Green Solvents: Expanding on synthetic approaches that utilize water as a solvent can significantly reduce the environmental impact of the synthesis process. researchgate.net

Thiol-Free Reagents: A major advancement would be the development of "thiol-free" synthetic routes. rsc.org This involves creating novel, stable, and odorless sulfur-transfer reagents that can efficiently construct the thiazolone ring without the need for volatile thiols. rsc.org

Catalytic Approaches: The use of catalysts, such as molybdenum, for the selective oxidation of starting materials could lead to more efficient and controlled syntheses. rsc.org Investigating nickel-catalyzed cross-electrophile coupling with N-thiophthalimides as thiol surrogates represents a promising avenue for creating the core structure under mild, base-free conditions. rsc.org

One-Pot, Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react in a single step to form the complex thiazolone structure is a highly sought-after goal. Such MCRs improve efficiency by reducing the number of purification steps and saving time and resources. acs.org

Table 1: Emerging Sustainable Synthetic Strategies for Thiazolones
MethodologyKey AdvantagesPotential Research FocusReference
Aqueous SynthesisReduced environmental impact, increased safety.Optimizing reaction conditions for this compound in water. researchgate.net
Thiol-Free ReagentsAvoids toxic and malodorous thiols, improves handling.Development of novel N-thiophthalimides or other thiolating surrogates. rsc.org
Catalytic OxidationHigh selectivity, scalability, use of green oxidants (e.g., H₂O₂, air).Application of polyoxomolybdate catalysts for thiazolone ring formation. rsc.org
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, rapid assembly of complex molecules.Designing a one-pot MCR for this compound from simple precursors. acs.org

Exploration of Undiscovered Chemical Transformations and Reactivity

The this compound scaffold possesses multiple reactive sites, making it a prime candidate for discovering new chemical reactions. rsc.org Future research will likely move beyond simple derivatization to uncover novel and complex transformations.

Potential areas for exploration include:

Asymmetric Catalysis: A significant area of interest is the development of asymmetric reactions to produce chiral thiazolone derivatives with high enantioselectivity. rsc.orgrsc.org This could involve using chiral organocatalysts to direct reactions like Michael additions, Mannich reactions, and various cascade or cycloaddition reactions. rsc.orgrsc.org

[4+2] Annulation Reactions: The investigation of cycloaddition reactions, such as the [4+2] annulation of thiazolone-derived alkenes with various partners, could yield novel polycyclic heterocyclic systems with potential biological importance. rsc.org

Novel Ring-Opening and Rearrangement Reactions: Exploring the reactivity of the thiazolone ring itself could lead to interesting molecular rearrangements or ring-opening reactions, providing access to entirely new classes of compounds. For instance, reactions with nucleophiles like piperazines have been shown to transform the core structure. researchgate.net

Oxidative and Reductive Transformations: While basic oxidation and reduction are known, exploring these reactions with more selective and novel reagents could provide access to new derivatives. For example, the oxidation of related rhodanine (B49660) moieties to thiazolidinediones suggests that similar transformations could be applied to this compound. rsc.org

Advanced Computational Studies for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. mdpi.com For this compound, advanced computational studies can provide deep insights and guide synthetic efforts.

Future research will likely leverage:

Pharmacophore Hybridization and Molecular Docking: Computational models can be used to design hybrid molecules that combine the thiazolone core with other bioactive pharmacophores. nih.gov Docking studies can then predict the binding affinity of these new derivatives to specific biological targets, such as enzymes, allowing for the rational design of potent inhibitors. mdpi.comnih.govmdpi.com

Quantum Mechanics (QM) Calculations: QM methods can elucidate reaction mechanisms, predict the stability of intermediates, and explain the regioselectivity and stereoselectivity of reactions involving the thiazolone ring. This understanding is crucial for optimizing reaction conditions and designing new transformations.

Structure-Activity Relationship (SAR) Studies: Computational analysis can help build robust SAR models. nih.gov By correlating structural features of various this compound derivatives with their observed activity, researchers can identify key structural motifs responsible for desired properties and design more effective compounds. nih.gov

Table 2: Computational Approaches for Thiazolone Research
Computational MethodApplicationExpected OutcomeReference
Molecular DockingPredicting binding modes and energies of thiazolone derivatives with biological targets (e.g., enzymes).Identification of promising candidates for synthesis and biological testing. mdpi.commdpi.com
Pharmacophore ModelingIdentifying essential structural features required for a specific biological activity.Design of novel hybrid molecules with enhanced potency and selectivity. nih.gov
Quantum Mechanics (QM)Investigating reaction pathways, transition states, and electronic properties.Mechanistic understanding to guide the development of new synthetic reactions.N/A
SAR AnalysisCorrelating structural modifications with changes in biological activity.Guidelines for optimizing lead compounds to improve efficacy. nih.gov

Integration into Emerging Fields of Chemical Materials and Catalysis

The unique chemical properties of the this compound scaffold make it an attractive building block for new materials and catalysts. Future research is expected to explore its potential beyond traditional medicinal chemistry.

Promising directions include:

Polymer Chemistry: The dihalogenated derivatives of related thiazoles are considered interesting candidates for late-stage functionalization in polymer chemistry. acs.org Similarly, functionalized this compound could be incorporated as a monomer into novel polymers, potentially imparting unique thermal, optical, or electronic properties.

Materials for Energy Storage: Thiazole (B1198619) derivatives are being explored in materials science, including as components of cathode materials for lithium-ion batteries. acs.org The electron-rich nature of the this compound core could be harnessed for applications in organic electronics and energy storage devices.

Development of Novel Catalysts: The thiazolone structure can serve as a scaffold for designing new organocatalysts. rsc.org By attaching catalytically active groups to the core, it may be possible to develop new catalysts for a variety of organic transformations. The ability of the thiazole ring to coordinate with metals also opens up possibilities in the field of organometallic catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,5-diphenyl-1,3-thiazol-4(5H)-one, and how can purity be optimized?

  • Methodology : The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid, followed by reaction with aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde) in 1,4-dioxane under reflux with piperidine as a catalyst. Post-reaction, the product is precipitated in an acidified ice/water mixture and recrystallized from 1,4-dioxane for purity enhancement .
  • Optimization : Monitor reaction time (typically 5 hours) and stoichiometric ratios (1:1 molar ratio of starting materials). Use TLC/HPLC to track reaction progress and ensure minimal byproduct formation.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Approach :

  • ¹H NMR : Identifies aromatic protons (δ 7.12–7.98 ppm) and aliphatic protons (e.g., CH₂ groups at δ 1.69–1.75 ppm) .
  • IR Spectroscopy : Confirms functional groups like C=O (1722 cm⁻¹) and NH (3169 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 456 for related analogs) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary cytotoxic evaluation?

  • Protocol : Use SRB (sulforhodamine B) assays on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Maintain cells in RPMI-1640 medium with 5% FBS, 2 mM L-glutamine, and antibiotics. Include DMSO controls (≤0.5%) to assess solvent interference. Reference compounds like CHS-828 provide baseline cytotoxicity data .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data across different cancer cell lines be systematically analyzed?

  • Strategy :

  • Dose-Response Curves : Generate IC₅₀ values for each cell line (e.g., gastric NUGC vs. liver HA22T) to quantify potency variations.
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest (flow cytometry) to identify lineage-specific responses .
  • Statistical Tools : Apply error analysis (e.g., standard deviations from triplicate experiments) and software like Numerical Recipes in C for data modeling .

Q. What structural modifications enhance the compound’s selectivity toward specific cancer types?

  • SAR Insights :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl at the para position of benzaldehyde) to improve potency against resistant cell lines .
  • Heterocyclic Analogues : Replace the thiazole core with pyrazole or imidazole rings (see related compounds in ) to modulate lipophilicity and target engagement.
    • Validation : Use molecular docking to predict binding affinity to kinases (e.g., EGFR) and validate via enzyme inhibition assays .

Q. How can synthetic yields be improved without compromising scalability?

  • Optimization Tactics :

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) to enhance reaction kinetics .
  • Solvent Engineering : Replace 1,4-dioxane with greener solvents (e.g., ethanol/water mixtures) under microwave-assisted conditions to reduce reflux time .
  • Process Monitoring : Implement in-line FTIR to detect intermediate formation and optimize reaction termination points .

Q. What experimental controls are critical when interpreting conflicting bioactivity data?

  • Best Practices :

  • Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination .
  • Vehicle Controls : Include DMSO at matching concentrations to isolate solvent effects on cell viability.
  • Reference Standards : Co-test with clinically approved agents (e.g., doxorubicin) to benchmark activity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Workflow :

  • ADME Prediction : Use tools like SwissADME to forecast solubility, permeability, and metabolic stability. Prioritize derivatives with LogP <5 and high topological polar surface area (>80 Ų) for enhanced bioavailability .
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and refine lead candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.